molecular formula C9H10N2O2 B124532 Ethyl 6-ethynylpyridazine-1(6H)-carboxylate CAS No. 157465-71-9

Ethyl 6-ethynylpyridazine-1(6H)-carboxylate

Katalognummer B124532
CAS-Nummer: 157465-71-9
Molekulargewicht: 178.19 g/mol
InChI-Schlüssel: UFGDBDCHFARDTL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 6-ethynylpyridazine-1(6H)-carboxylate, also known as EPC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.

Wirkmechanismus

The mechanism of action of Ethyl 6-ethynylpyridazine-1(6H)-carboxylate involves its ability to inhibit tubulin polymerization, which is essential for cell division. Ethyl 6-ethynylpyridazine-1(6H)-carboxylate binds to the colchicine-binding site on tubulin, thereby preventing the formation of microtubules and inhibiting cell division. Ethyl 6-ethynylpyridazine-1(6H)-carboxylate has also been shown to inhibit the production of pro-inflammatory cytokines by blocking the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response.

Biochemische Und Physiologische Effekte

Ethyl 6-ethynylpyridazine-1(6H)-carboxylate has been shown to exhibit cytotoxicity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to exhibit anti-inflammatory activity by reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6. Ethyl 6-ethynylpyridazine-1(6H)-carboxylate has been found to be well-tolerated in animal studies, with no significant toxicity observed at therapeutic doses.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of Ethyl 6-ethynylpyridazine-1(6H)-carboxylate is its simple and efficient synthesis method, which makes it easily accessible for laboratory experiments. Ethyl 6-ethynylpyridazine-1(6H)-carboxylate has also shown promising results in various scientific research fields, making it a versatile compound for further exploration. However, one of the limitations of Ethyl 6-ethynylpyridazine-1(6H)-carboxylate is its low solubility in water, which may limit its potential applications in certain fields.

Zukünftige Richtungen

There are several future directions for the research and development of Ethyl 6-ethynylpyridazine-1(6H)-carboxylate. One potential direction is the synthesis of Ethyl 6-ethynylpyridazine-1(6H)-carboxylate derivatives with improved solubility and potency. Another direction is the investigation of Ethyl 6-ethynylpyridazine-1(6H)-carboxylate's potential as a therapeutic agent for other diseases such as Alzheimer's disease and Parkinson's disease. Additionally, the use of Ethyl 6-ethynylpyridazine-1(6H)-carboxylate as a precursor for the synthesis of metal-organic frameworks and other materials could also be explored further. Overall, Ethyl 6-ethynylpyridazine-1(6H)-carboxylate has shown promising potential for various scientific research applications, and further studies are needed to fully explore its capabilities.

Synthesemethoden

Ethyl 6-ethynylpyridazine-1(6H)-carboxylate can be synthesized using a simple and efficient method that involves the reaction of 6-ethynylpyridazine-1-carboxylic acid with ethyl chloroformate. The reaction takes place in the presence of a base such as triethylamine, and the product is obtained in high yield after purification.

Wissenschaftliche Forschungsanwendungen

Ethyl 6-ethynylpyridazine-1(6H)-carboxylate has shown potential applications in various scientific research fields such as medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, Ethyl 6-ethynylpyridazine-1(6H)-carboxylate has been studied for its potential as an anticancer agent due to its ability to inhibit tubulin polymerization. It has also been studied for its potential as an anti-inflammatory agent due to its ability to inhibit the production of pro-inflammatory cytokines. In organic synthesis, Ethyl 6-ethynylpyridazine-1(6H)-carboxylate has been used as a building block for the synthesis of various compounds. In materials science, Ethyl 6-ethynylpyridazine-1(6H)-carboxylate has been studied for its potential as a precursor for the synthesis of metal-organic frameworks.

Eigenschaften

CAS-Nummer

157465-71-9

Produktname

Ethyl 6-ethynylpyridazine-1(6H)-carboxylate

Molekularformel

C9H10N2O2

Molekulargewicht

178.19 g/mol

IUPAC-Name

ethyl 3-ethynyl-3H-pyridazine-2-carboxylate

InChI

InChI=1S/C9H10N2O2/c1-3-8-6-5-7-10-11(8)9(12)13-4-2/h1,5-8H,4H2,2H3

InChI-Schlüssel

UFGDBDCHFARDTL-UHFFFAOYSA-N

SMILES

CCOC(=O)N1C(C=CC=N1)C#C

Kanonische SMILES

CCOC(=O)N1C(C=CC=N1)C#C

Synonyme

1(6H)-Pyridazinecarboxylic acid, 6-ethynyl-, ethyl ester

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.